2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an amino group at position 2.
- A sulfanyl bridge linking the triazole to an acetamide moiety.
- An acetamide N-(5-chloro-2-methylphenyl) substituent.
Properties
Molecular Formula |
C20H22ClN5O4S |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O4S/c1-11-5-6-13(21)9-14(11)23-17(27)10-31-20-25-24-19(26(20)22)12-7-15(28-2)18(30-4)16(8-12)29-3/h5-9H,10,22H2,1-4H3,(H,23,27) |
InChI Key |
KMEWMQJSDLBOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Attachment of Aromatic Substituents: The aromatic substituents, such as the 3,4,5-trimethoxyphenyl and 5-chloro-2-methylphenyl groups, are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the aromatic acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the triazole ring and aromatic substituents suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure suggests it could have activity against certain diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or inhibit the activity of natural substrates. The aromatic substituents may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Core
Key Trends :
- Amino group at position 4 is conserved across analogs, suggesting its critical role in stabilizing molecular interactions .
Acetamide Substituent Variations
Key Trends :
Pharmacological Activity Comparison
Antiexudative Activity
- Target Compound : Predicted high activity due to synergistic effects of 3,4,5-trimethoxyphenyl (electron-rich, enhances solubility) and 5-chloro-2-methylphenyl (lipophilic anchor) .
- Analogs : Derivatives with 4-chlorophenyl or 4-methoxyphenyl on the acetamide showed 50–70% inhibition of edema in rat models, comparable to diclofenac sodium .
Anticancer Activity
- : A structurally distinct analog with p-tolylaminomethyl and 4-chlorophenyl groups exhibited IC₅₀ values of 1.2–3.8 µM against leukemia cell lines.
- : Methyl-substituted triazole derivatives demonstrated apoptosis induction via caspase-3 activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
